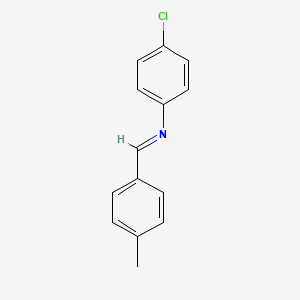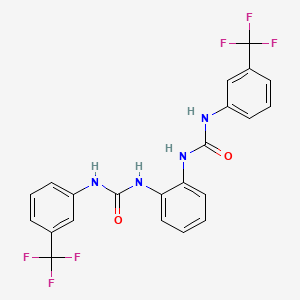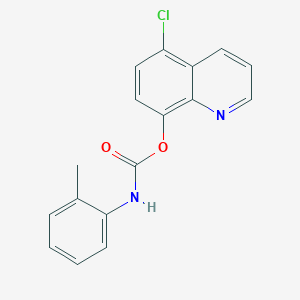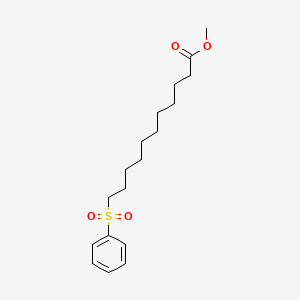
Methyl 11-(phenylsulfonyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-(phenylsulfonyl)undecanoate is an organic compound with the molecular formula C18H28O4S and a molecular weight of 340.485 g/mol It is a sulfone derivative, characterized by the presence of a phenylsulfonyl group attached to an undecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(phenylsulfonyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or magnesium sulfate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-(phenylsulfonyl)undecanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfides .
Wissenschaftliche Forschungsanwendungen
Methyl 11-(phenylsulfonyl)undecanoate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Methyl 11-(phenylsulfonyl)undecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting microbial cell membranes . The phenylsulfonyl group is known to participate in covalent bonding with nucleophilic sites on target molecules, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 11-(phenylsulfonyl)undecanoate include other sulfone derivatives such as:
- This compound
- Phenylsulfonylacetophenone
- Vinyl sulfone derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long undecanoate chain and phenylsulfonyl group make it particularly suitable for applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
5455-42-5 |
|---|---|
Molekularformel |
C18H28O4S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
methyl 11-(benzenesulfonyl)undecanoate |
InChI |
InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |
InChI-Schlüssel |
AIPGECMSPJNWOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






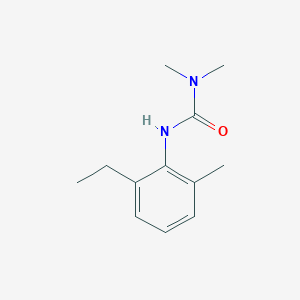


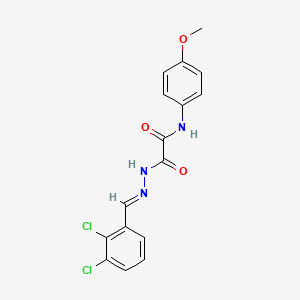
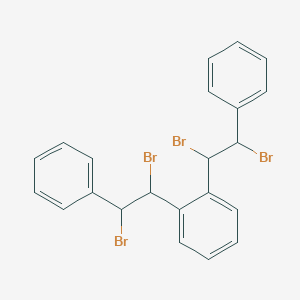
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11955399.png)
